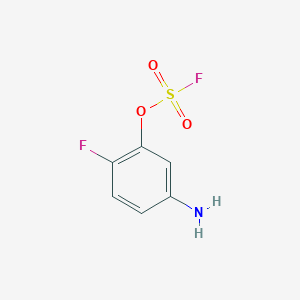

4-Amino-1-fluoro-2-fluorosulfonyloxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

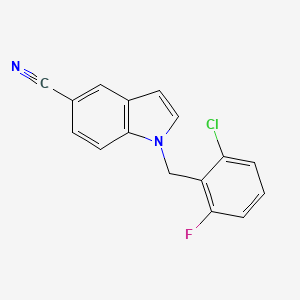

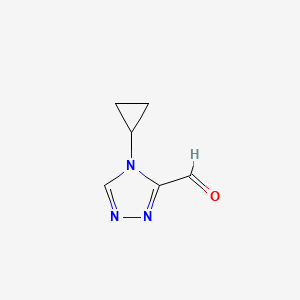

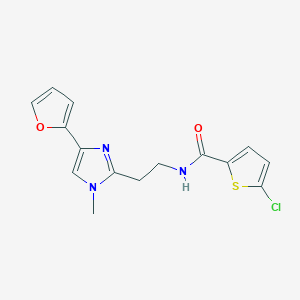

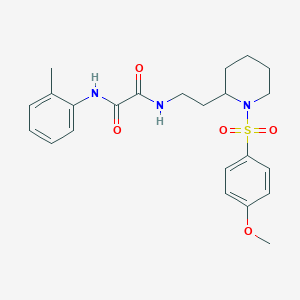

Molecular Structure Analysis

The molecular structure of “4-Amino-1-fluoro-2-fluorosulfonyloxybenzene” consists of a benzene ring with amino, fluoro, and fluorosulfonyloxy substituents.Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-1-fluoro-2-fluorosulfonyloxybenzene” are not available, similar compounds like 2-fluoroaniline and 4-aminophenol have been used in various chemical reactions. For instance, 2-fluoroaniline can be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . 4-Aminophenol can react with DNFB (Sanger’s reagent) to detect free amino acids .Scientific Research Applications

Chemical Modification of Membranes

Research by Knauf and Rothstein (1971) explored the effects of amino-reactive reagents on the permeability of human red blood cells. They studied how various compounds, including 1-fluoro-2,4-dinitrobenzene (FDNB), affect ion permeability through the modification of membrane proteins. Their findings suggest that amino groups in membrane proteins play a crucial role in regulating ion flow, which could have implications for understanding and manipulating membrane properties in scientific and medical applications (Knauf & Rothstein, 1971).

Serum Amino Acids Determination

Rapp (1963) investigated the reaction of 1-fluoro-2,4-dinitrobenzene with amino acids as a method for assaying serum amino acids. This research demonstrates the potential of fluoro-dinitrobenzene derivatives in biochemical assays, offering a way to measure amino acid concentrations in biological samples with precision (Rapp, 1963).

Expansive Covalent Bonding in Proteins

Liu et al. (2021) developed a novel approach for introducing covalent bonds into proteins using genetically encoded unnatural amino acids, including compounds related to aryl fluorosulfates. This research illustrates the utility of fluoro and sulfonate groups in protein engineering, providing tools for creating stable protein complexes for research and therapeutic applications (Liu et al., 2021).

properties

IUPAC Name |

4-amino-1-fluoro-2-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c7-5-2-1-4(9)3-6(5)12-13(8,10)11/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOGBRRYDKKUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OS(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-fluoro-2-fluorosulfonyloxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)

![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)

![2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759161.png)

![4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2759163.png)

![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2759172.png)

![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)

![4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide](/img/structure/B2759179.png)